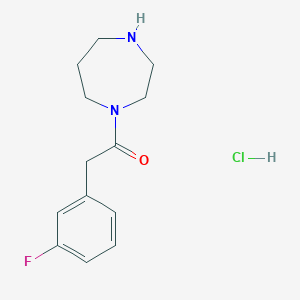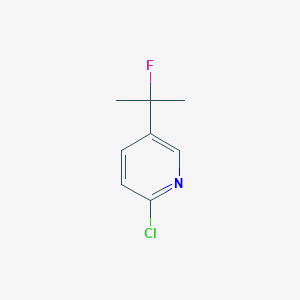
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diazepane ring and a fluorophenyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride typically involves the following steps:
Formation of Diazepane Ring: The diazepane ring can be synthesized through cyclization reactions involving linear precursors.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorine atom is added to the phenyl ring.
Ethanone Formation: The ethanone moiety is formed by reacting the diazepane ring with a suitable acylating agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the fluorophenyl group may be oxidized to form various derivatives.
Reduction: Reduction reactions can be performed to modify the diazepane ring or the ethanone group.
Substitution: Substitution reactions are common, where different functional groups can replace existing atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Fluorophenyl derivatives with different oxidation states.
Reduction Products: Reduced forms of the diazepane ring or ethanone group.
Substitution Products: Compounds with modified functional groups.
科学研究应用
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Industry: Use in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride exerts its effects involves binding to specific molecular targets. The diazepane ring may interact with receptors or enzymes, while the fluorophenyl group enhances binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(1,4-Diazepan-1-yl)ethanone: Similar structure but lacks the fluorophenyl group.
Fluorophenyl derivatives: Compounds with fluorophenyl groups but different core structures.
Diazepane derivatives: Compounds containing diazepane rings with various substituents.
Uniqueness: 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride stands out due to its combination of the diazepane ring and fluorophenyl group, which provides unique chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-12-4-1-3-11(9-12)10-13(17)16-7-2-5-15-6-8-16;/h1,3-4,9,15H,2,5-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCUXXKSVMPPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)

![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)





![1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6600186.png)




methanone](/img/structure/B6600216.png)
